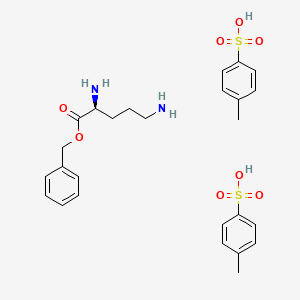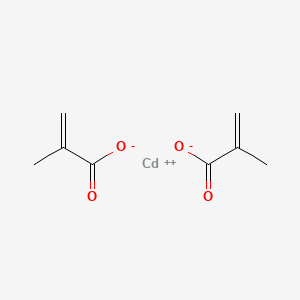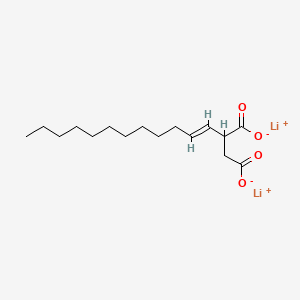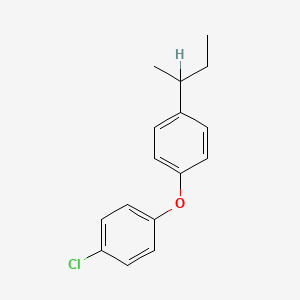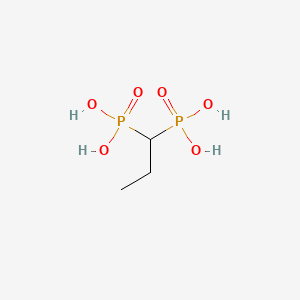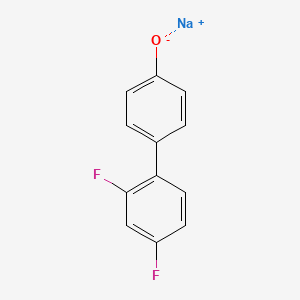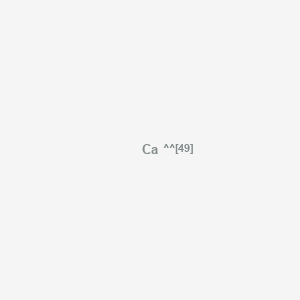![molecular formula C25H22F3N3O4 B12654273 Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)
Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
环己烷羧酸,4-[[1-[[2-氰基-3-(三氟甲基)苯基]甲基]-1,4-二氢-2,4-二氧代-3(2H)-喹唑啉基]甲基]-, 反式- 是一种复杂的有机化合物,具有独特的结构,结合了环己烷环、羧酸基团和喹唑啉基部分。
准备方法
合成路线和反应条件
该化合物的合成通常涉及多个步骤,从制备喹唑啉基中间体开始。关键步骤包括:
喹唑啉基中间体的形成: 这涉及 2-氰基-3-(三氟甲基)苄胺与适当试剂的反应,形成喹唑啉基核心。
环己烷羧酸部分的连接: 然后在特定条件下将喹唑啉基中间体与环己烷羧酸反应,形成所需的化合物。
工业生产方法
该化合物的工业生产方法可能涉及优化合成路线,以确保高产率和纯度。这可能包括使用催化剂、控制反应条件以及使用重结晶或色谱等纯化技术。
化学反应分析
反应类型
该化合物可以进行各种类型的化学反应,包括:
氧化: 羧酸基团可以被氧化,形成相应的衍生物。
还原: 喹唑啉基部分可以在特定条件下被还原。
取代: 芳环可以进行亲电或亲核取代反应。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 可以使用氢化铝锂或硼氢化钠等还原剂。
取代: 在适当条件下可以使用卤素或亲核试剂等试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,羧酸基团的氧化可以生成相应的酮或醛。
科学研究应用
化学
在化学领域,该化合物可以用作合成更复杂分子的构件。其独特的结构允许各种修饰,使其成为有机合成中宝贵的中间体。
生物学
在生物学研究中,可以研究该化合物潜在的生物活性。
医学
在药物化学领域,可以探索该化合物潜在的治疗特性。喹唑啉基和三氟甲基基团的存在表明可能对某些生物靶点具有活性。
工业
在工业领域,该化合物可用于开发新材料或作为合成其他有价值化合物的先驱。
作用机制
该化合物的作用机制将取决于其具体的应用。在生物学环境中,它可能与特定的分子靶标相互作用,例如酶或受体。已知喹唑啉基部分与各种生物途径相互作用,可能导致治疗效果。
相似化合物的比较
类似化合物
环己烷羧酸: 具有类似羧酸基团的更简单的化合物。
喹唑啉衍生物: 具有类似喹唑啉基部分的化合物。
三氟甲基取代化合物: 具有类似三氟甲基基团的化合物。
独特性
该化合物因环己烷羧酸、喹唑啉基和三氟甲基基团的组合而独一无二。这种组合赋予了独特的化学和生物学性质,使其成为各种应用的宝贵化合物。
属性
分子式 |
C25H22F3N3O4 |
|---|---|
分子量 |
485.5 g/mol |
IUPAC 名称 |
4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-2,4-dioxoquinazolin-3-yl]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H22F3N3O4/c26-25(27,28)20-6-3-4-17(19(20)12-29)14-30-21-7-2-1-5-18(21)22(32)31(24(30)35)13-15-8-10-16(11-9-15)23(33)34/h1-7,15-16H,8-11,13-14H2,(H,33,34) |
InChI 键 |
WSTUZGSSQNKRSR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C(=CC=C4)C(F)(F)F)C#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


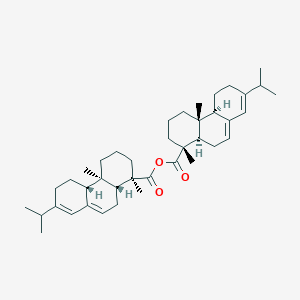
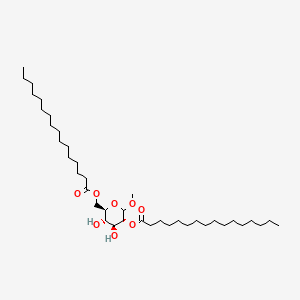
![2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione](/img/structure/B12654203.png)
